molecular formula C6H13NS B12821828 3-Methyl-3-((methylthio)methyl)azetidine

3-Methyl-3-((methylthio)methyl)azetidine

Cat. No.: B12821828
M. Wt: 131.24 g/mol
InChI Key: BHQLHYDIEFGTKO-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-3-((methylthio)methyl)azetidine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another approach involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . These reactions often require catalysts and specific reaction conditions to proceed efficiently.

Industrial Production Methods

Industrial production of azetidines, including this compound, often leverages high-throughput methods such as microwave irradiation and solid support techniques. For instance, the one-pot reaction of 1-arenesulfonylaziridines with dimethylsulfoxonium methylide under microwave irradiation is a notable method . These methods are designed to maximize yield and minimize reaction time, making them suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-3-((methylthio)methyl)azetidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into simpler amines or thiols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the azetidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like alkyl halides and organometallic compounds are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted azetidines. These products are valuable intermediates in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 3-Methyl-3-((methylthio)methyl)azetidine involves its ability to undergo ring-opening polymerization. This process is driven by the ring strain inherent in the azetidine structure, which makes it highly reactive under appropriate conditions . The compound can interact with various molecular targets, including enzymes and receptors, through its functional groups, leading to diverse biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-3-((methylthio)methyl)azetidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methylthio group enhances its reactivity and potential for further functionalization, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C6H13NS

Molecular Weight

131.24 g/mol

IUPAC Name

3-methyl-3-(methylsulfanylmethyl)azetidine

InChI

InChI=1S/C6H13NS/c1-6(5-8-2)3-7-4-6/h7H,3-5H2,1-2H3

InChI Key

BHQLHYDIEFGTKO-UHFFFAOYSA-N

Canonical SMILES

CC1(CNC1)CSC

Origin of Product

United States

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